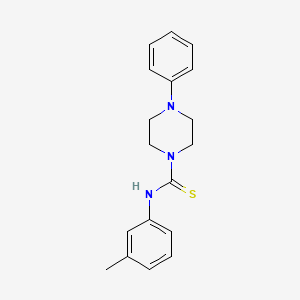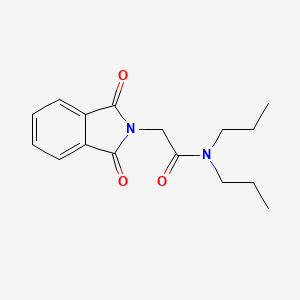![molecular formula C15H13N3O5 B5834914 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide, also known as NIPB, is a chemical compound that has gained recognition in the scientific community due to its potential applications in the field of medicinal chemistry. NIPB belongs to the class of benzamide derivatives, and its structure consists of a benzene ring attached to a carbonyl group and an ethoxy group.
作用机制
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization also results in the disruption of the cytoskeleton, which is crucial for cell motility and invasion.
Biochemical and Physiological Effects:
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to induce oxidative stress and DNA damage in cancer cells. The activation of the p53 pathway and the upregulation of pro-apoptotic proteins have also been observed in 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide-treated cancer cells. Additionally, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exhibits high selectivity towards cancer cells, making it a potential candidate for targeted drug delivery. However, the low solubility of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide in water and its instability under acidic conditions pose challenges for its use in biological assays.
未来方向
Future research on 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide could focus on the optimization of its chemical structure to improve its solubility and stability. Moreover, the development of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide-based prodrugs could enhance its bioavailability and reduce its toxicity. Further studies could also investigate the potential of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the exploration of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide's activity against other diseases, such as neurodegenerative disorders, could open up new avenues for research.
合成方法
The synthesis of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide involves the reaction between 2-hydroxybenzamide and 3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide as a yellow crystalline solid. The purity of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide can be improved through recrystallization and column chromatography.
科学研究应用
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been studied for its potential applications in the development of anticancer agents. Studies have shown that 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin polymerization pathway. Moreover, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further research.
属性
IUPAC Name |
2-[2-(3-nitroanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(20)12-6-1-2-7-13(12)23-9-14(19)17-10-4-3-5-11(8-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMLAWCCBYWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5834838.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)


![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)